molecular formula C10H7BrClNO B1292635 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone CAS No. 1000343-44-1

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Cat. No.: B1292635
CAS No.: 1000343-44-1
M. Wt: 272.52 g/mol
InChI Key: YWWFHTIPZJKUAY-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, further modulating cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including the inhibition of glycolysis and the promotion of oxidative phosphorylation, ultimately affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately leading to changes in gene expression and cellular function. Additionally, the compound may induce changes in the expression of specific genes, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted from the body . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in certain tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular responses.

Preparation Methods

The synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-(5-bromo-7-chloroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWFHTIPZJKUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646834
Record name 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-44-1
Record name 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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